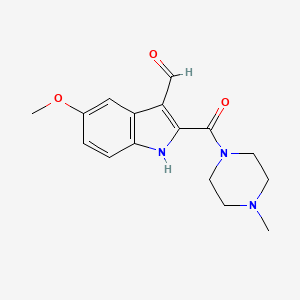

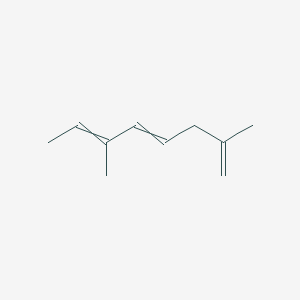

1,4,6-Octatriene, 2,6-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4,6-Octatriene, 2,6-dimethyl- is an organic compound with the molecular formula C10H16 and a molecular weight of 136.2340 g/mol . It is also known by other names such as allo-ocimene and neo-allo-ocimene . This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils and known for their pleasant floral and herbal aromas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4,6-Octatriene, 2,6-dimethyl- can be synthesized through fractional distillation of allo-ocimene. The process involves distilling the compound through an efficient column and repeatedly distilling it at 15 mmHg through a long column of glass helices, with a final distillation from sodium under nitrogen . The compound should be stabilized with approximately 0.1% hydroquinone .

Industrial Production Methods: Industrial production methods for 1,4,6-Octatriene, 2,6-dimethyl- are not extensively documented. the fractional distillation method mentioned above can be scaled up for industrial purposes, ensuring the compound’s purity and stability.

Análisis De Reacciones Químicas

Types of Reactions: 1,4,6-Octatriene, 2,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed:

Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Reduction: Products can include alkanes or other saturated hydrocarbons.

Substitution: Products can include halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

1,4,6-Octatriene, 2,6-dimethyl- has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,4,6-Octatriene, 2,6-dimethyl- involves its ability to undergo electrocyclic reactions. These reactions are stereospecific and proceed through a concerted mechanism, where the compound’s conjugated pi system plays a crucial role . The compound can undergo conrotatory or disrotatory ring closure depending on the reaction conditions, such as thermal or photochemical activation .

Comparación Con Compuestos Similares

1,4,6-Octatriene, 2,6-dimethyl- can be compared with other similar compounds, such as:

- 2,4,6-Octatriene, 2,6-dimethyl-, (E,E)-

- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-

- 2,6-Dimethyl-octa-2,4,6-triene, cis

These compounds share similar structural features but differ in their stereochemistry, which can affect their chemical reactivity and physical properties . The uniqueness of 1,4,6-Octatriene, 2,6-dimethyl- lies in its specific isomeric form and its applications in various fields.

Propiedades

IUPAC Name |

2,6-dimethylocta-1,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8H,2,7H2,1,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOFAEOPNMWUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CCC(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275102 |

Source

|

| Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-56-2 |

Source

|

| Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)